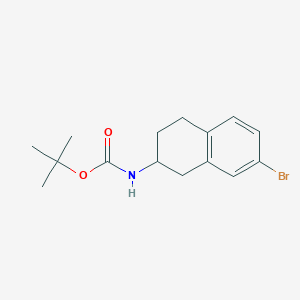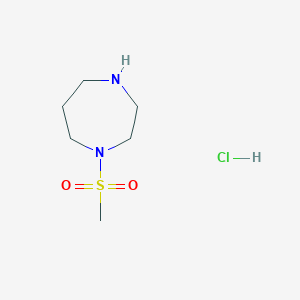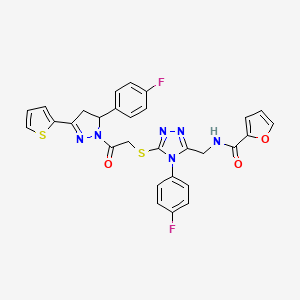
(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol: is an organic compound that belongs to the class of secondary alcohols It features a unique structure with a methyl group and an oxolane ring attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-oxolanylpropanal with a suitable reducing agent, such as sodium borohydride, under controlled conditions to yield the desired alcohol. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding aldehyde or ketone precursor. This method allows for large-scale production with high efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetone.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Methyl-3-(oxolan-2-yl)propanal or 2-Methyl-3-(oxolan-2-yl)propanoic acid.
Reduction: 2-Methyl-3-(oxolan-2-yl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism of action of (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
2-Methyl-3-(oxolan-2-yl)butan-1-ol: A compound with an additional methyl group on the propanol backbone.
Uniqueness: (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of the oxolane ring, which imparts distinct chemical and biological properties. Its enantiomer, (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol, may exhibit different reactivity and biological activity, highlighting the importance of stereochemistry in chemical and biological systems.
Eigenschaften
IUPAC Name |
(2S)-2-methyl-3-(oxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8-3-2-4-10-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOASAKTOAKPAB-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2601856.png)
![Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2601859.png)
![(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2601860.png)
![6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B2601863.png)
![Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate](/img/structure/B2601864.png)

![N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2601868.png)
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)


![3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601876.png)
![N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2601878.png)
![4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2601879.png)
